molecular formula C12H10Br2N4O2 B11691942 N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11691942
M. Wt: 402.04 g/mol
InChI Key: ANEACCRKCMAAPK-PJQLUOCWSA-N
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Description

N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

The synthesis of N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2,4-dibromo-5-hydroxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization .

Chemical Reactions Analysis

N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts.

Scientific Research Applications

N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has shown potential as an enzyme inhibitor, making it useful in studying enzyme kinetics and mechanisms.

    Medicine: It has been investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .

Comparison with Similar Compounds

N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can be compared with other Schiff bases and hydrazones. Similar compounds include:

Properties

Molecular Formula

C12H10Br2N4O2

Molecular Weight

402.04 g/mol

IUPAC Name

N-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C12H10Br2N4O2/c1-6-2-10(17-16-6)12(20)18-15-5-7-3-11(19)9(14)4-8(7)13/h2-5,19H,1H3,(H,16,17)(H,18,20)/b15-5+

InChI Key

ANEACCRKCMAAPK-PJQLUOCWSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2Br)Br)O

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2Br)Br)O

Origin of Product

United States

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